methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate
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Overview
Description
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is a complex organic compound with the molecular formula C16H20O6. It is known for its unique structure, which includes a pyran ring and multiple methoxy groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dimethoxyphenylacetate
- 3,4-Dimethoxybenzeneacetic acid methyl ester
- Methyl homoveratrate
Uniqueness
Methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate is unique due to its pyran ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry[8][8].
Properties
CAS No. |
889952-84-5 |
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Molecular Formula |
C18H22O7 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxooxan-3-yl]acetate |
InChI |
InChI=1S/C18H22O7/c1-18(2)16(20)11(9-14(19)24-5)15(25-17(18)21)10-6-7-12(22-3)13(8-10)23-4/h6-8,11,15H,9H2,1-5H3 |
InChI Key |
SUCOMIFIMIQSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(C(OC1=O)C2=CC(=C(C=C2)OC)OC)CC(=O)OC)C |
Origin of Product |
United States |
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